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Cat. No.: B3029188 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction
1H-Indol-2-amine, also known as 2-aminoindole, is a fascinating heterocyclic amine that holds

significant potential in medicinal chemistry and materials science. As a derivative of the indole

scaffold, a privileged structure in numerous biologically active compounds, 2-aminoindole

serves as a valuable building block for the synthesis of more complex molecules.[1][2] The

introduction of an amino group at the C2 position of the indole ring profoundly influences its

electronic properties and reactivity, making a thorough spectroscopic characterization essential

for its identification, purity assessment, and the structural elucidation of its derivatives.

This technical guide provides a comprehensive analysis of the spectroscopic profile of 1H-
indol-2-amine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). It is important to note that while the synthesis and

applications of 2-aminoindoles are reported, a complete set of publicly available,

experimentally verified spectroscopic data for the parent 1H-indol-2-amine is limited.

Therefore, this guide will present a combination of predicted data, supported by experimental

data from closely related analogs and foundational spectroscopic principles, to offer a robust

and practical resource for researchers.
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A foundational understanding of the physicochemical properties of 1H-indol-2-amine is crucial

for its handling, formulation, and interpretation of its spectroscopic data.

Property Predicted/Reported Value Notes

Molecular Formula C₈H₈N₂

Molecular Weight 132.16 g/mol

Appearance
Expected to be an off-white to

yellowish solid

Based on observations of

similar indole derivatives.

Solubility

Predicted to be soluble in polar

organic solvents like DMSO,

methanol, and DMF.

The presence of the amino

and indole N-H groups allows

for hydrogen bonding.

CAS Number 23856-01-9 (for the free base)
The hydrochloride salt has the

CAS number 36946-70-0.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For 1H-indol-2-amine, both ¹H and ¹³C NMR provide a wealth of information

regarding its unique electronic and structural features.

¹H NMR Spectroscopy: Unraveling the Proton
Environment
The ¹H NMR spectrum of 1H-indol-2-amine is expected to exhibit distinct signals for the

aromatic protons of the indole ring, the amine protons, and the N-H proton of the pyrrole ring.

The electron-donating nature of the amino group at the C2 position significantly influences the

chemical shifts of the neighboring protons.

Predicted ¹H NMR Data (in DMSO-d₆)
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

H1 (N-H) ~10.5 Broad Singlet -

The acidic proton

of the indole

nitrogen, its

broadness is due

to quadrupole

broadening and

exchange.

H7 ~7.2 Doublet ~7.8

Aromatic proton

ortho to the

indole nitrogen.

H4 ~7.1 Doublet ~8.0

Aromatic proton

on the benzene

ring.

H6 ~6.8 Triplet ~7.5

Aromatic proton

on the benzene

ring.

H5 ~6.7 Triplet ~7.5

Aromatic proton

on the benzene

ring.

H3 ~5.9 Singlet -

This upfield shift

compared to

indole is due to

the strong

electron-donating

effect of the

adjacent amino

group.

-NH₂ ~5.0 Broad Singlet - These protons

are

exchangeable

with D₂O. The
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chemical shift is

concentration

and temperature

dependent.

Experimental Causality:

Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for 1H-
indol-2-amine due to its ability to dissolve polar compounds and its high boiling point, which

allows for variable temperature experiments. The residual proton signal of DMSO-d₆ at ~2.50

ppm serves as a convenient internal reference.

D₂O Exchange: The addition of a few drops of deuterium oxide (D₂O) to the NMR sample will

result in the disappearance of the signals corresponding to the N-H and -NH₂ protons due to

proton-deuterium exchange. This is a definitive method to identify these labile protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct insight into the carbon framework of 1H-indol-2-
amine. The chemical shifts are highly sensitive to the electronic environment of each carbon

atom.

Predicted ¹³C NMR Data (in DMSO-d₆)
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C2 ~155

The carbon bearing the amino

group is significantly

deshielded.

C7a ~137 Bridgehead carbon.

C3a ~128 Bridgehead carbon.

C4 ~120 Aromatic carbon.

C6 ~118 Aromatic carbon.

C5 ~115 Aromatic carbon.

C7 ~110 Aromatic carbon.

C3 ~95

The C3 carbon is significantly

shielded due to the electron-

donating resonance effect of

the C2-amino group.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: Dissolve 5-10 mg of 1H-indol-2-amine in approximately 0.6 mL of

DMSO-d₆ in a standard 5 mm NMR tube.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H

NMR spectrum to confirm the N-H and NH₂ signals.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless

Enhancement by Polarization Transfer) experiment can be performed to differentiate

between CH, CH₂, and CH₃ groups, although none are expected in the core structure of 1H-
indol-2-amine.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in a

molecule. For 1H-indol-2-amine, the IR spectrum will be dominated by the stretching and

bending vibrations of the N-H and C-N bonds.

Expected IR Absorption Bands

Wavenumber
(cm⁻¹)

Vibration Type Intensity Notes

3450 - 3350
N-H stretch

(asymmetric, NH₂)
Medium

Primary amines

typically show two N-

H stretching bands.[4]

3350 - 3250
N-H stretch

(symmetric, NH₂)
Medium

The second of the two

primary amine N-H

stretches.[4]

~3300 N-H stretch (indole) Medium-Broad
The indole N-H

stretch.

1650 - 1580 N-H bend (scissoring) Medium-Strong
Characteristic for

primary amines.[4]

~1620
C=C stretch

(aromatic)
Medium

Aromatic ring

stretching vibrations.

1335 - 1250
C-N stretch (aromatic

amine)
Strong

The stretching

vibration of the C2-N

bond.[4]

910 - 665 N-H wag Broad, Strong
Out-of-plane bending

of the N-H bonds.[4]

Experimental Protocol: IR Spectrum Acquisition
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Sample Preparation: The spectrum can be obtained using either a potassium bromide (KBr)

pellet or an Attenuated Total Reflectance (ATR) accessory.

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin,

transparent pellet.

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of

4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the

fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Mass Spectrometric Data

Molecular Ion Peak (M⁺•): For 1H-indol-2-amine (C₈H₈N₂), the molecular ion peak is

expected at an m/z of 132.07.

Nitrogen Rule: The presence of two nitrogen atoms (an even number) is consistent with an

even nominal molecular weight of 132.

Major Fragmentation Pathways: Under electron ionization (EI), the molecular ion is expected

to be relatively stable due to the aromatic nature of the indole ring. Key fragmentation

pathways could involve:

Loss of HCN (m/z 27) from the pyrrole ring, a common fragmentation for indoles.

Loss of an amino radical (•NH₂, m/z 16).
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[C₈H₈N₂]⁺•
m/z = 132

[C₇H₆N]⁺
m/z = 104- HCN

[C₈H₇N]⁺•
m/z = 117

- •NH₂

Click to download full resolution via product page

Proposed EI-MS fragmentation of 1H-indol-2-amine.

Experimental Protocol: Mass Spectrum Acquisition

Ionization Method: Electron Ionization (EI) is a standard method for obtaining fragmentation

patterns of small molecules. Electrospray Ionization (ESI) can also be used, which would

primarily show the protonated molecule [M+H]⁺ at m/z 133.08.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the

ions based on their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the

elemental composition of the molecular ion and its fragments, providing an unambiguous

molecular formula.

Integrated Spectroscopic Workflow
The comprehensive characterization of 1H-indol-2-amine relies on a synergistic workflow that

integrates these spectroscopic techniques.
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Synthesis & Purification

Spectroscopic Analysis

Structure Elucidation

Synthesis of
1H-indol-2-amine

Purification
(e.g., Chromatography)

NMR (¹H, ¹³C, DEPT) IR (FTIR-ATR) MS (EI, ESI-HRMS)

Data Integration
& Interpretation

Structure Confirmation

Click to download full resolution via product page

Integrated workflow for the characterization of 1H-indol-2-amine.

Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for

1H-indol-2-amine. While a complete set of experimental data remains elusive in the public

domain, the combination of predicted values, data from analogous compounds, and a thorough

understanding of spectroscopic principles offers a solid foundation for researchers working with

this important molecule. The provided experimental protocols and workflow diagrams serve as

a practical guide for the synthesis and characterization of 1H-indol-2-amine and its derivatives,
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ensuring data integrity and facilitating further research and development in the fields of

medicinal chemistry and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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